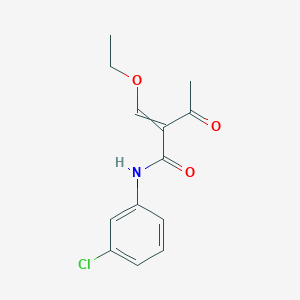
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 5-(Pentyloxy)-1-phenyl-1H-pyrazole. This can be achieved through the condensation of 1-phenyl-3-pentanone with hydrazine hydrate, followed by cyclization. The resulting pyrazole derivative is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while the pyrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for chlorination to introduce the carbonyl chloride group.
Hydrazine Hydrate: Used for the initial condensation reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Methoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.
5-(Ethoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.
5-(Butoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride lies in the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the pentyloxy chain may affect its interactions with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
60872-23-3 |
|---|---|
Fórmula molecular |
C15H17ClN2O2 |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
5-pentoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-7-10-20-14-11-13(15(16)19)17-18(14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Clave InChI |
WDHNNNQEYVAPIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)





![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)

![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)

![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)


